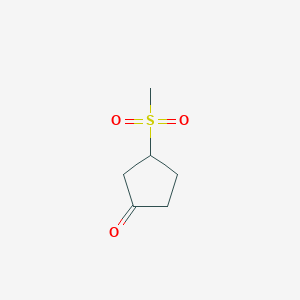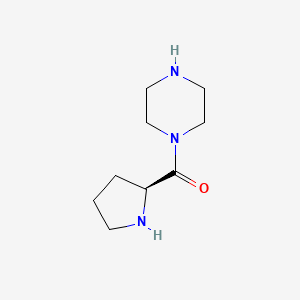
(1-Cyclopropylpropyl)(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropylpropyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C7H15ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further bonded to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylpropyl)(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylpropyl bromide and methylamine.
Reaction: The cyclopropylpropyl bromide undergoes nucleophilic substitution with methylamine in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the starting materials and reagents.
Purification: Employing purification techniques such as distillation and crystallization to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclopropylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropylpropyl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (1-Cyclopropylpropyl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Methylamine: A basic amine with a single methyl group.
Cyclopropylmethylamine: Similar structure but lacks the propyl chain.
Uniqueness: (1-Cyclopropylpropyl)(methyl)amine hydrochloride is unique due to its combination of a cyclopropyl group, a propyl chain, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H16ClN |
|---|---|
Molekulargewicht |
149.66 g/mol |
IUPAC-Name |
1-cyclopropyl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(8-2)6-4-5-6;/h6-8H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
WLARJFDLYMUTTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CC1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)

![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)

![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)


![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)

